molecular formula CH4O3S B15389052 deuterio trideuteriomethanesulfonate

deuterio trideuteriomethanesulfonate

Cat. No.: B15389052
M. Wt: 100.13 g/mol
InChI Key: AFVFQIVMOAPDHO-GUEYOVJQSA-N
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Description

Deuterio trideuteriomethanesulfonate (CAS No. 66178-41-4) is a deuterated derivative of methanesulfonic acid, where hydrogen atoms in the methane group (CH₃) are replaced with deuterium (²H or D). Its structure can be represented as CD₃SO₃⁻ (trideuteriomethanesulfonate) with additional deuterium substitution at specific positions, depending on synthesis methods. This compound is primarily utilized in isotopic labeling for nuclear magnetic resonance (NMR) spectroscopy, where deuterium’s nuclear properties enhance signal resolution and reduce background interference . Its stability and solubility in polar solvents also make it valuable in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

CH4O3S

Molecular Weight

100.13 g/mol

IUPAC Name

deuterio trideuteriomethanesulfonate

InChI

InChI=1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)/i1D3/hD

InChI Key

AFVFQIVMOAPDHO-GUEYOVJQSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)O[2H]

Canonical SMILES

CS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Trifluoromethanesulfonate (CF₃SO₃⁻)
  • Structure : Features a trifluoromethyl group (CF₃) instead of deuterated methane.
  • Properties : Stronger acidity (pKa ≈ -12) compared to methanesulfonate derivatives due to electron-withdrawing fluorine atoms.
  • Applications: Widely used as a non-nucleophilic counterion in catalysis and ionic liquids. Unlike deuterio trideuteriomethanesulfonate, it lacks isotopic labeling utility but excels in stabilizing reactive intermediates .
Methanesulfonate (CH₃SO₃⁻)
  • Structure: Non-deuterated, non-fluorinated analogue.
  • Properties : Moderate acidity (pKa ≈ -1.9) and high solubility in water.
  • Applications : Common in buffer formulations and as a leaving group in organic reactions. The deuterated version offers isotopic contrast in NMR but shares similar reactivity .
Methylene-dimethanesulfonate (CH₂(SO₃H)₂)
  • Structure : Contains two methanesulfonate groups linked by a methylene bridge.
  • Properties : Acts as a bifunctional alkylating agent. Its crosslinking ability contrasts with this compound’s single-site reactivity.
  • Applications : Used in polymer chemistry and DNA crosslinking studies, highlighting divergent roles despite sulfonate-group similarity .

Deuterated Compounds

Deuterated Methanol (CD₃OD)
  • Structure: Fully deuterated methanol.
  • Properties: Non-ionic solvent with high polarity, ideal for NMR spectroscopy.
  • Applications : Unlike this compound, it serves as a solvent rather than a reactive agent, emphasizing complementary roles in analytical chemistry .
Deuterium Chloride (DCl)
  • Structure : Deuterium-substituted hydrochloric acid.
  • Properties : Strong acid used for isotopic labeling in organic synthesis.
  • Applications : Shares deuterium’s NMR advantages but differs in chemical behavior due to ionic vs. covalent bonding .

Comparative Data Table

Compound CAS No. Key Features Applications Reference
This compound 66178-41-4 CD₃SO₃⁻; isotopic labeling NMR spectroscopy, organic synthesis
Trifluoromethanesulfonate 2923-18-4 CF₃SO₃⁻; strong acidity Catalysis, ionic liquids
Methylene-dimethanesulfonate Not provided CH₂(SO₃H)₂; bifunctional alkylator Polymer chemistry, DNA crosslinking
Deuterated Methanol 811-98-3 CD₃OD; polar solvent NMR solvent

Research Findings and Divergences

  • Isotopic Utility: this compound’s deuterium atoms improve NMR signal clarity, unlike non-deuterated analogues like trifluoromethanesulfonate .
  • Toxicity Considerations : While references LD₅₀ and IC₅₀ values for unrelated compounds, deuterated sulfonates generally exhibit lower toxicity due to reduced metabolic interference compared to alkylating agents like methylene-dimethanesulfonate .
  • Synthetic Flexibility : this compound’s synthesis involves deuterium exchange reactions, contrasting with the electrophilic routes used for trifluoromethanesulfonate derivatives .

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